molecular formula C7H6ClNO2 B8210845 1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone

Cat. No.: B8210845
M. Wt: 171.58 g/mol
InChI Key: GGFVSXSAHGYOQW-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a hydroxyl group at the 4-position, along with an ethanone group at the 3-position. This compound is a white solid that is soluble in organic solvents and has unique chemical properties .

Preparation Methods

The synthesis of 1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone typically involves multiple steps of organic synthesis. . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve optimizing these steps to increase yield and reduce costs .

Chemical Reactions Analysis

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(6-Chloro-4-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-acetyl-2-chloro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-3-9-7(8)2-6(5)11/h2-3H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFVSXSAHGYOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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